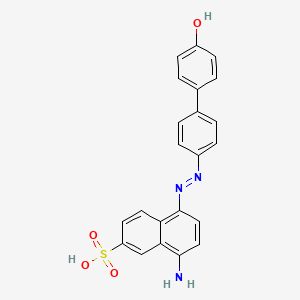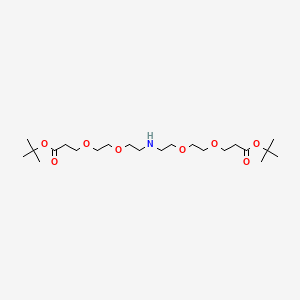
NH-bis(PEG2-t-Butylester)
Übersicht
Beschreibung
NH-(PEG2-t-butyl ester)2 is a PEG linker containing an amino group with two t-butyl esters . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of NH-(PEG2-t-butyl ester)2 involves the connection of two PEG2-t-butyl ester groups to an NH group . This structure gives it excellent reactivity, allowing it to react with various chemical groups . Its amino part is a very active reaction site, which can undergo chemical reactions with carboxylic acids, activated NHS esters, and carbonyls (such as ketones and aldehydes) .
Molecular Structure Analysis
The molecular formula of NH-(PEG2-t-butyl ester)2 is C22H43NO8 . It consists of an amino group (NH) connecting two polyethylene glycol (PEG) units, each PEG unit is then connected to a t-butyl ester group via an ester bond .
Chemical Reactions Analysis
The amino group in NH-(PEG2-t-butyl ester)2 is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Physical And Chemical Properties Analysis
The molecular weight of NH-(PEG2-t-butyl ester)2 is 449.6 g/mol . It has excellent water solubility and biocompatibility, allowing it to stably exist and function within organisms .
Wissenschaftliche Forschungsanwendungen
Biokonjugation
NH-bis(PEG2-t-Butylester): dient als vielseitiger Linker in der Biokonjugationschemie. Seine Aminogruppe ist hochreaktiv mit Carbonsäuren, aktivierten NHS-Estern und Carbonylen (Ketonen, Aldehyden), wodurch sie sich für die Anbindung einer Vielzahl von Biomolekülen aneinander eignet {svg_1}. Diese Eigenschaft ist essenziell für die Herstellung komplexer Biokonjugate für die gezielte Wirkstoffabgabe, Diagnostik und als Werkzeug für die molekularbiologische Forschung.
Arzneimittel-Abgabesysteme
In der Pharmakologie wird NH-bis(PEG2-t-Butylester) als Wirkstoffträger eingesetzt. Es kann aufgrund seiner Fähigkeit, stabile Konjugate mit therapeutischen Wirkstoffen zu bilden, Wirkstoffmoleküle effektiv transportieren und freisetzen {svg_2}. Die PEG-modifizierten Verbindungen verbessern die Löslichkeit und Stabilität von Arzneimitteln und ermöglichen eine verbesserte Bioverfügbarkeit und kontrollierte Freisetzung in Arzneimittel-Abgabesystemen.
Oberflächenmodifikation von Nanopartikeln
Die Verbindung wird in der Nanotechnologie zur Oberflächenmodifikation von Nanopartikeln eingesetzt {svg_3} {svg_4}. Durch Anbringen von NH-bis(PEG2-t-Butylester) an der Oberfläche von Nanopartikeln können Wissenschaftler die Biokompatibilität und die Zirkulationszeit dieser Partikel in biologischen Systemen verbessern. Dies ist besonders nützlich für die Herstellung von Nanopartikeln, die das Immunsystem umgehen und Medikamente an bestimmte Stellen im Körper transportieren können.
Biologische Sonden
NH-bis(PEG2-t-Butylester): dient als biologische Sonde in verschiedenen biologischen Studien {svg_5}. Es kann an Biomoleküle konjugiert werden, um deren Verhalten in vivo oder in vitro zu untersuchen. Diese Sonden können helfen, die Verteilung von Arzneimitteln zu verfolgen, biologische Pfade zu verstehen und die Mechanismen von Krankheiten auf molekularer Ebene zu untersuchen.
Molekular-Netzwerke
In der Biochemie ist die Verbindung ein wichtiges Linkermolekül, das zur Konstruktion komplexer biomolekularer Netzwerke verwendet wird {svg_6}. Seine funktionellen Gruppen ermöglichen eine effiziente Modifikation und Regulierung von Biomolekülen. So kann es beispielsweise an Proteine oder Nukleinsäuren konjugiert werden, um Biokonjugate mit spezifischen Funktionen zu bilden, die bei der Untersuchung von biomolekularen Wechselwirkungen und regulatorischen Mechanismen helfen.
Synthese komplexer Verbindungen
NH-bis(PEG2-t-Butylester): kann als Verbindungsarm dienen, um zwei Moleküle miteinander zu verbinden und komplexere Verbindungen zu bilden {svg_7} {svg_8}. Diese Anwendung ist entscheidend in der synthetischen Chemie, in der neue Moleküle mit gewünschten Eigenschaften für verschiedene wissenschaftliche Zwecke entworfen und synthetisiert werden.
Wirkmechanismus
Target of Action
NH-bis(PEG2-t-butyl ester) is a polyethylene glycol (PEG) derivative that contains an amino group . This compound is primarily used as a linker molecule in the field of biochemistry . It can be used to construct complex biomolecular networks by reacting with various biomolecules .
Mode of Action
The amino group in NH-bis(PEG2-t-butyl ester) is highly reactive and can interact with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (such as ketones and aldehydes) . This allows it to efficiently modify and regulate biomolecules .
Biochemical Pathways
NH-bis(PEG2-t-butyl ester) can bind to large biomolecules such as proteins and nucleic acids, forming bioconjugates with specific functions . These bioconjugates can be used to study the interactions and regulatory mechanisms of biomolecules .
Pharmacokinetics
Its structure, which includes two peg chains connected by an amino group and linked to a t-butyl ester group via an ester bond, gives it excellent water solubility and biocompatibility . This suggests that it could have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of NH-bis(PEG2-t-butyl ester)'s action is the formation of bioconjugates with specific functions . These bioconjugates can be used in various fields, including biochemistry, drug delivery, and nanotechnology .
Action Environment
The action of NH-bis(PEG2-t-butyl ester) can be influenced by environmental factors. For instance, it is recommended to avoid repeated freeze-thaw cycles and to store the compound in a dry, light-protected environment at temperatures below -20°C . These precautions help ensure the stability and efficacy of the compound .
Safety and Hazards
Zukünftige Richtungen
NH-(PEG2-t-butyl ester)2, with its unique chemical structure and properties, shows broad application prospects in the fields of biochemistry, drug delivery, and nanotechnology . It can bind with large biomolecules such as proteins and nucleic acids to form bioconjugates with specific functions, used for studying the interaction and regulation mechanisms of biomolecules .
Biochemische Analyse
Biochemical Properties
In the field of biochemistry, NH-bis(PEG2-t-butyl ester) can serve as a crucial linker molecule for constructing complex biomolecular networks . Its amino and ester groups can undergo chemical reactions with various biomolecules, thereby enabling efficient modification and regulation of biomolecules . For instance, it can bind with large biomolecules like proteins and nucleic acids to form bioconjugates with specific functions, which are used for studying the interactions and regulatory mechanisms of biomolecules .
Molecular Mechanism
The molecular mechanism of NH-bis(PEG2-t-butyl ester) involves its reactivity with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (such as ketones and aldehydes) . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This characteristic provides NH-bis(PEG2-t-butyl ester) with greater flexibility and controllability in specific chemical reactions .
Temporal Effects in Laboratory Settings
It is known that NH-bis(PEG2-t-butyl ester) has high stability and can maintain its structural integrity in various chemical environments .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO8/c1-21(2,3)30-19(24)7-11-26-15-17-28-13-9-23-10-14-29-18-16-27-12-8-20(25)31-22(4,5)6/h23H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSYLABPPWEICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134966 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1964503-36-3 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1964503-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




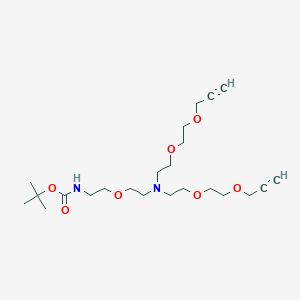
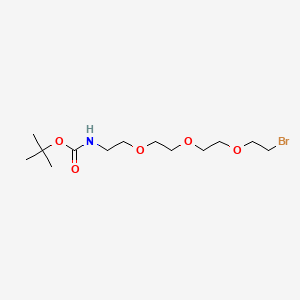
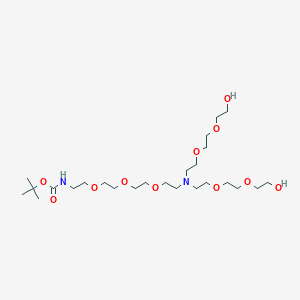


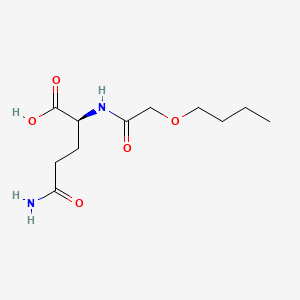
![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

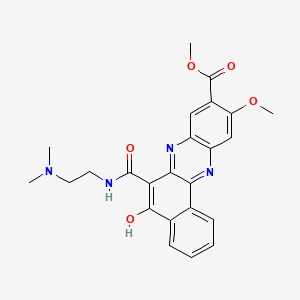

![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)
![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
